

Application Notes and Protocols: Storing and Handling NSC 109555 Ditosylate Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 109555

Cat. No.: B225799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 ditosylate salt is a potent, selective, and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).^[1] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a pivotal role in cell cycle arrest and apoptosis. This document provides detailed guidelines for the proper storage, handling, and application of **NSC 109555** ditosylate salt in a research setting.

Chemical and Physical Properties

NSC 109555 ditosylate salt is a solid powder. Its chemical structure and properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| Chemical Name | 4,4'-diacetyldiphenylurea bis(guanyldihydrazone) ditosylate |
| Synonyms | NSC 109555, NSC109555 |
| Molecular Formula | C ₁₉ H ₂₄ N ₁₀ O · 2C ₇ H ₈ O ₃ S |
| Molecular Weight | 752.87 g/mol |
| CAS Number | 66748-43-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Purity | >98% (lot-specific analysis available on Certificate of Analysis) |

Storage and Handling

Proper storage and handling are crucial to maintain the stability and activity of **NSC 109555** ditosylate salt.

Storage Conditions

| Condition | Solid Form | Stock Solutions |
|-----------------------------|---|--|
| Short-term (days to weeks) | Store at 0-4°C, dry and dark. | Store as aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
| Long-term (months to years) | Store at -20°C, dry and dark. | Store as aliquots at -20°C for up to one month. |
| Shipping | Shipped at ambient temperature. Stable for several weeks. | N/A |

Handling Procedures

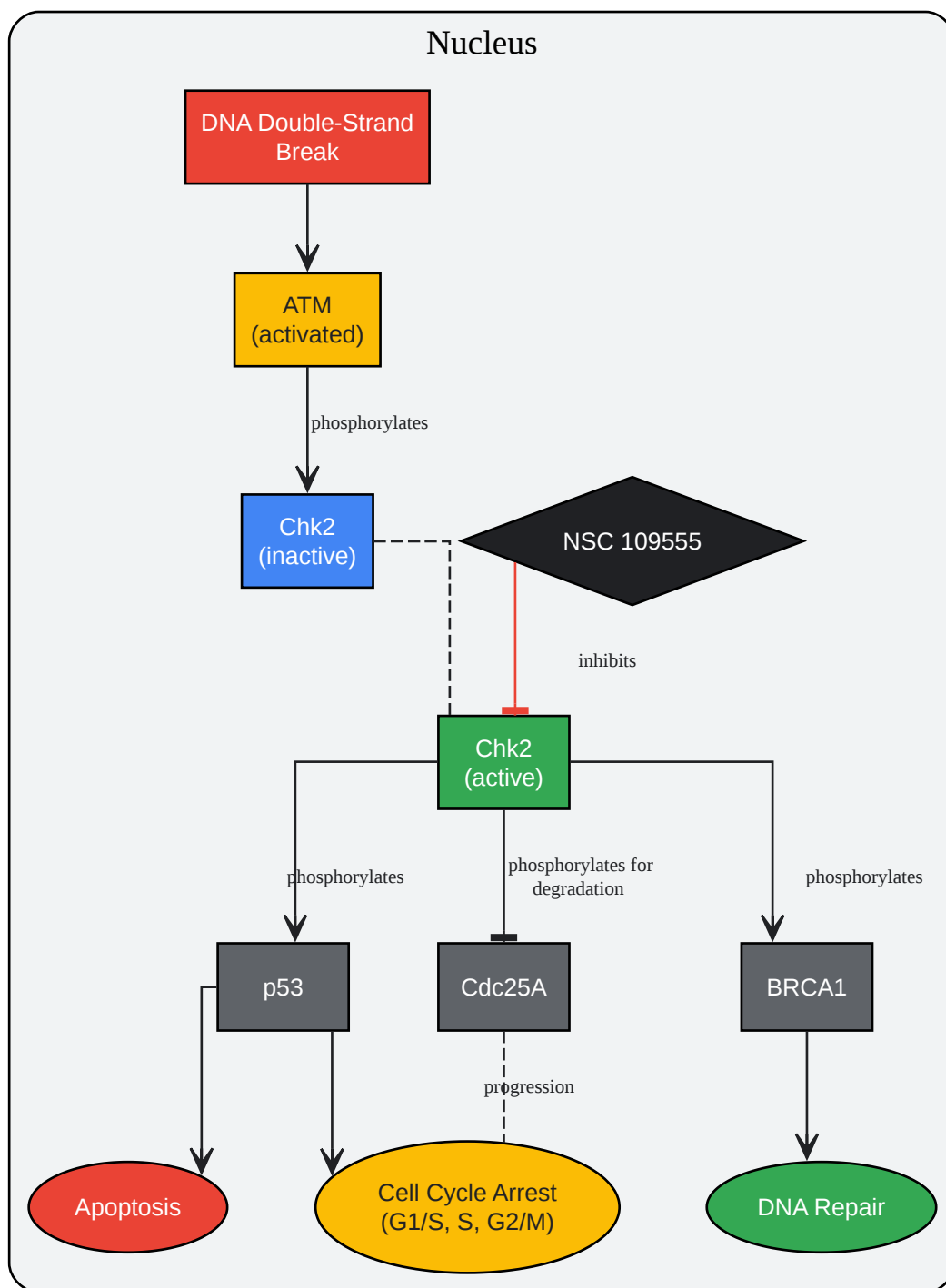
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Weighing: Weigh the compound in a well-ventilated area or a chemical fume hood.
- Solution Preparation:
 - Allow the vial to equilibrate to room temperature for at least one hour before opening.
 - Prepare stock solutions by dissolving the powder in high-quality, anhydrous DMSO. Sonication may be used to aid dissolution.
 - It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they should be aliquoted into single-use vials to minimize freeze-thaw cycles.

Biological Activity and Mechanism of Action

NSC 109555 is a potent and selective inhibitor of Chk2 kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 catalytic domain.^[1]

Chk2 Signaling Pathway

The Chk2 kinase is a key transducer in the DNA damage response pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.



[Click to download full resolution via product page](#)

Figure 1: Simplified Chk2 signaling pathway and the inhibitory action of **NSC 109555**.

Potency and Selectivity

NSC 109555 is a potent inhibitor of Chk2 with a reported half-maximal inhibitory concentration (IC₅₀) of 240 nM.[1] While highly selective for Chk2, its activity against a broad panel of kinases has not been extensively published.

| Kinase | IC ₅₀ (nM) |
|--------|-----------------------|
| Chk2 | 240 |

Note: Due to its high polarity and the presence of two positive charges, **NSC 109555** exhibits poor cell permeability and is largely inactive in cell-based assays.[2] Therefore, its application is primarily recommended for in vitro biochemical assays.

Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from the methodology described in the identification of **NSC 109555** as a Chk2 inhibitor.

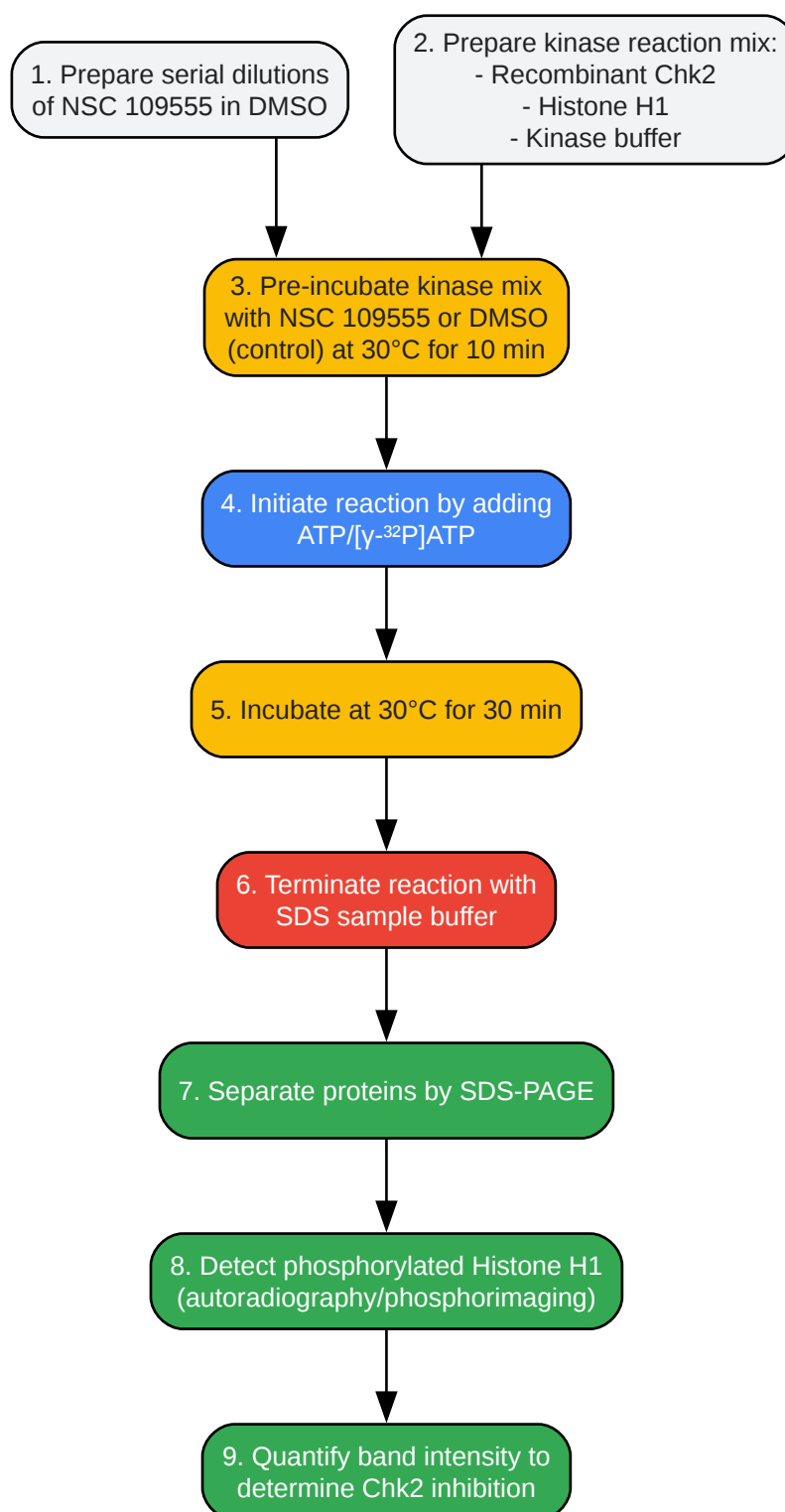
Objective: To determine the inhibitory effect of **NSC 109555** on Chk2 kinase activity in a cell-free system.

Materials:

- Recombinant human Chk2 kinase
- Histone H1 (as substrate)
- **NSC 109555** ditosylate salt
- ATP, [γ -³²P]ATP
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- DMSO (for dissolving **NSC 109555**)
- SDS-PAGE gels and reagents

- Phosphorimager or autoradiography film

Workflow:



[Click to download full resolution via product page](#)

Figure 2: Workflow for the in vitro Chk2 kinase assay.

Procedure:

- Prepare **NSC 109555** dilutions: Prepare a 10 mM stock solution of **NSC 109555** in DMSO. Perform serial dilutions in DMSO to achieve the desired final concentrations for the assay.
- Prepare kinase reaction mixture: In a microcentrifuge tube, combine recombinant Chk2, Histone H1, and kinase assay buffer.
- Inhibitor pre-incubation: Add the diluted **NSC 109555** or DMSO (vehicle control) to the kinase reaction mixture. Pre-incubate at 30°C for 10 minutes.
- Initiate kinase reaction: Start the reaction by adding a mixture of cold ATP and [γ -³²P]ATP to a final concentration of 100 μ M.
- Reaction incubation: Incubate the reaction mixture at 30°C for 30 minutes.
- Terminate reaction: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- SDS-PAGE: Separate the proteins on a 12% SDS-PAGE gel.
- Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated Histone H1.
- Quantification: Quantify the band intensities to determine the extent of Chk2 inhibition at different concentrations of **NSC 109555** and calculate the IC₅₀ value.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |
|------------------------------------|---|--|
| No or low kinase activity | Inactive enzyme, incorrect buffer composition. | Check the activity of the recombinant Chk2. Verify the composition and pH of the kinase buffer. Ensure DTT is freshly added. |
| Inconsistent results | Pipetting errors, improper mixing. | Use calibrated pipettes. Ensure thorough mixing of all components. |
| Compound precipitation | Poor solubility at final concentration. | Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%. |
| High background in autoradiography | Incomplete removal of unincorporated [γ - ^{32}P]ATP. | Ensure proper washing steps if using a membrane-based assay. For gel-based assays, ensure the gel is run sufficiently. |

Safety Information

- For research use only. Not for human or veterinary use.
- The toxicological properties of **NSC 109555** ditosylate salt have not been thoroughly investigated. Handle with care and avoid contact with skin and eyes.
- In case of contact, wash immediately with plenty of water.
- Consult the Safety Data Sheet (SDS) for more detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Storing and Handling NSC 109555 Ditosylate Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b225799#storing-and-handling-nsc-109555-ditosylate-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com